molecular formula C18H16N6OS2 B2360121 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide CAS No. 2097860-56-3

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide

Cat. No.: B2360121
CAS No.: 2097860-56-3
M. Wt: 396.49
InChI Key: AWDGCEFWLSQEMT-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a pyrazinyl group, and an imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. The initial step may involve the reaction of 2-aminothiophenol with carbon disulfide in the presence of an alkylating agent to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfones or sulfoxides, while reduction could produce thioethers or amines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: The compound could be investigated for its pharmacological properties, such as anticonvulsant or anti-inflammatory effects.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes involved in biological processes, leading to its observed effects.

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl thiocyanate

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3-chlorobenzylidene)acetohydrazide

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS2/c25-16(12-26-18-23-13-3-1-2-4-15(13)27-18)21-7-9-24-10-8-22-17(24)14-11-19-5-6-20-14/h1-6,8,10-11H,7,9,12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDGCEFWLSQEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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